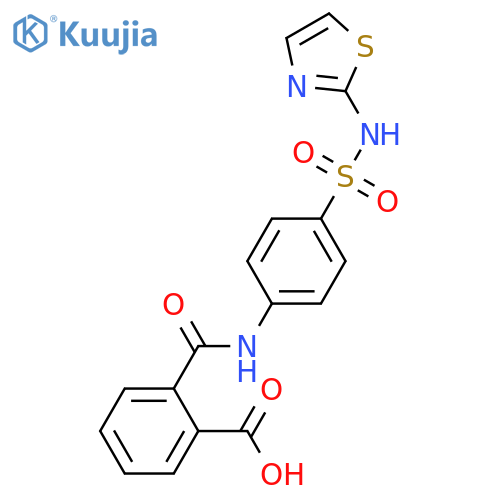

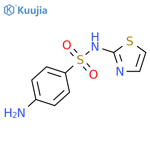

Solid-phase interaction of phthalic anhydride with norsulfazol during their simultaneous dispersion

,

Sibirskii Khimicheskii Zhurnal,

1991,

(1),

133-9